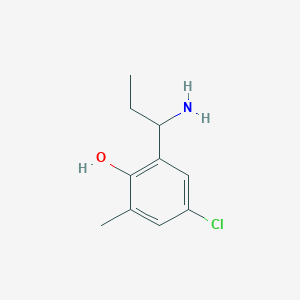

2-(1-Aminopropyl)-4-chloro-6-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-(1-aminopropyl)-4-chloro-6-methylphenol |

InChI |

InChI=1S/C10H14ClNO/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,9,13H,3,12H2,1-2H3 |

InChI Key |

RISBSOMZPVMIMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=CC(=C1)Cl)C)O)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in Aminophenol Transformations

Mechanistic Investigations of 2-(1-Aminopropyl)-4-chloro-6-methylphenol Formation

The synthesis of substituted aminophenols, such as this compound, involves complex reaction mechanisms that are often elucidated through detailed mechanistic investigations. While specific studies on this exact molecule are not prevalent in publicly accessible literature, the general principles of aminophenol formation can be understood by examining related transformations. These investigations are crucial for optimizing reaction conditions and developing more efficient synthetic routes.

Catalytic Cycles in Transition Metal-Mediated Processes Involving Aminophenols

Transition metal catalysis is a cornerstone in the synthesis of aminophenols, offering efficient and selective pathways. The catalytic cycles typically involve the activation of substrates by a metal center, followed by a series of steps including oxidative addition, reductive elimination, and ligand exchange.

Rhodium(III) catalysts, for instance, have been shown to be effective in the direct amination of phenols. organic-chemistry.org The proposed mechanism leverages the arenophilic nature of the Rh(III) center, which facilitates the keto-enol tautomerization of the phenol (B47542) via π-coordination. This is followed by a dehydrative condensation with an amine to form the C-N bond, with water as the only byproduct. organic-chemistry.org The cycle is regenerated, allowing the catalyst to facilitate multiple turnovers.

Cobalt complexes with redox-active amidophenolate ligands also demonstrate unique catalytic cycles for C-C bond formation, which share principles applicable to C-N bond formation. In these systems, a cobalt(III) complex can react with alkyl halides in a process that formally oxidizes the complex by two electrons, though the metal's oxidation state remains unchanged due to the redox activity of the ligands. Subsequent reaction with an organozinc halide leads to reductive coupling, regenerating the initial cobalt(III) catalyst. derpharmachemica.com This highlights the sophisticated role that ligand design plays in mediating catalytic transformations.

Copper-catalyzed reactions are also frequently employed for synthesizing aminophenol derivatives. nih.gov One proposed mechanism for the formation of meta-aminophenols involves a cationic copper(I) catalyst coordinating to an N-alkoxyaniline derivative. This is followed by the oxidative addition of the N–O bond to the copper center, forming a Cu(III) complex. This intermediate then facilitates a rearrangement to form the desired product. nih.gov

Radical Intermediates and Pathways in Dehydrogenative Reactions

Dehydrogenative coupling reactions offer an atom-economical route to aminophenols by forming C-N bonds directly from C-H and N-H bonds, often involving radical intermediates. In the oxygen-mediated cross-dehydrogenative coupling of phenols and phenothiazines, a persistent N-centered radical has been identified as a key intermediate. nih.gov The reaction is thought to proceed via a hydrogen-atom transfer (HAT) from the phenol to the N-centered radical, generating a phenoxyl radical. nih.gov Subsequent radical-radical coupling between the phenoxyl radical and another N-centered radical leads to the formation of the C-N bond. nih.gov

Another approach involves the direct dehydrogenative amination of phenols with anilines, activated by molecular oxygen in a process that does not require a metal catalyst. nih.gov This method relies on the intrinsic reactivity of the organic molecules. Additionally, radical-mediated conversions of phenol derivatives to anilines have been reported using hydroxamic acids as a source of N-centered radicals. researchgate.net

Role of Specific Intermediates (e.g., ortho-quinol imines, oxonium ylides)

The formation of aminophenols can proceed through highly reactive intermediates that dictate the reaction pathway and final product structure. ortho-Quinol imines are notable intermediates in certain transformations. For instance, in the copper-catalyzed synthesis of meta-aminophenol derivatives from N-alkoxy-2-methylanilines, the reaction is proposed to proceed through an ortho-quinol imine intermediate following a nih.govasianpubs.org-rearrangement. nih.gov This intermediate is then susceptible to nucleophilic attack, leading to the final product. The generation of quinone imines through the oxidation of aminophenols is also a recognized bioactivation pathway. researchgate.net

Imines, more generally, are crucial intermediates formed from the condensation reaction between an amine and a carbonyl group. nih.govresearchgate.net In the context of aminophenol synthesis, an imine intermediate can be formed, which is then subsequently transformed to yield the final aminophenol structure.

Kinetic Analyses of Aminophenol Reactions

Kinetic analysis provides quantitative insight into reaction rates, the influence of various parameters, and the underlying reaction mechanism. By studying how concentrations, temperature, and environmental factors affect the speed of a reaction, a deeper understanding of the transformation process is achieved.

Determination of Reaction Rates and Rate Constants

The rates of reactions involving aminophenols have been determined for various processes, including their formation via hydrogenation and their subsequent reactions. For example, in the catalytic hydrogenation of p-nitrophenol to p-aminophenol, the reaction kinetics can be well-represented by a Langmuir−Hinshelwood model. acs.org The apparent activation energy for this process was determined to be 61 kJ/mol. acs.org

In another study focusing on the production of paracetamol from p-aminophenol and acetic anhydride, the reaction was found to follow second-order kinetics. scispace.com Under optimized conditions of 108 °C and a 1:1.5 mole ratio of reactants, the reaction rate constant (k) was determined to be 1.95 L mol⁻¹ min⁻¹. scispace.comugm.ac.id

The auto-oxidation of 2-aminophenol (B121084) to 2-amino-phenoxazin-3-one follows first-order kinetics, with a rate law expressed as –d[OAP]/dt = k′[OAP]. researchgate.net The kinetic parameters for the oxidation of 2-aminophenol have been determined, with an observed rate constant (k_obs) of 11.7 x 10⁻⁵ min⁻¹ and an activation energy (E_a) of 8.24 kcal/mol. researchgate.net

Below are interactive tables summarizing kinetic data from studies on related aminophenol reactions.

Table 1: Rate Constants for Various Aminophenol Reactions

| Reaction | Catalyst/Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| p-Nitrophenol to p-Aminophenol | CuO-nanoleaf/γ-Al2O3 | 0.4852 min⁻¹ | bcrec.id |

| p-Aminophenol + Acetic Anhydride | 108 °C, 350 RPM | 1.95 L mol⁻¹ min⁻¹ | scispace.com |

| Oxidation of 2-Aminophenol | pH = 9, 298 K | 11.7 x 10⁻⁵ min⁻¹ (k_obs) | researchgate.net |

| 4-Nitrophenol to 4-Aminophenol | CuFe5O8 (calcined at 600 °C) | 0.25 min⁻¹ | mdpi.com |

Table 2: Activation Energies for Aminophenol Reactions

| Reaction | Catalyst/Conditions | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Hydrogenation of p-Nitrophenol | 1% Pt/C | 61 kJ/mol | acs.org |

| Hydrogenation of Nitrobenzene (B124822) to p-Aminophenol | Pt/carbon catalyst | 23.89 kJ/mol | asianpubs.org |

| Oxidation of 2-Aminophenol | pH = 9 | 8.24 kcal/mol | researchgate.net |

| Hydrogenation of p-Nitrophenol | Raney nickel catalyst | 47 kJ mol⁻¹ | chlorpars.com |

Influence of pH and Other Environmental Parameters on Reaction Kinetics

Environmental parameters, particularly pH and temperature, can have a profound impact on the kinetics of reactions involving aminophenols. The auto-oxidation of 2-aminophenol, for example, shows a clear dependence on pH, with an increase in the reaction rate observed at higher pH values within the studied range of 4 to 9.85. researchgate.net Similarly, the oxidation of 2-aminophenol by hexacyanoferrate(III) ions was found to have an optimal pH of 9.0; the reaction rate increased up to this pH and then began to decrease. researchgate.net

Table 3: Influence of pH on Aminophenol Reactions

| Reaction | Observation | Optimal pH (if applicable) | Reference |

|---|---|---|---|

| Auto-oxidation of 2-Aminophenol | Rate increases with higher pH (range 4–9.85). | N/A (within range) | researchgate.net |

| Oxidation of 2-Aminophenol by HCF(III) | Rate increases up to pH 9, then decreases. | 9.0 | researchgate.net |

| Reaction of PAR and PAP with Fe(III) | The reaction was studied in a buffered medium. | 3.2 | tandfonline.com |

Solvent Effects and Role of Additives in Modulating Reaction Pathways

The chemical behavior of aminophenols, including the subject compound this compound, is intricately influenced by the surrounding reaction environment. The choice of solvent and the introduction of specific additives can profoundly modulate the reaction pathways, favoring one transformation over another. This section delves into the nuanced roles of solvents and additives in directing the outcomes of aminophenol reactions, with a particular focus on competitive N-alkylation versus O-alkylation, and N-acylation versus O-acylation. While direct research on "this compound" is limited, the principles governing these transformations can be elucidated through studies on analogous substituted aminophenols.

The reactivity of aminophenols is characterized by the presence of two nucleophilic centers: the amino group (-NH2) and the hydroxyl group (-OH). The competition between these two sites for reaction with an electrophile is a central theme in their chemistry. Solvents and additives can alter the nucleophilicity of these groups, thereby steering the reaction towards a desired product.

Solvent Effects on Reaction Pathways:

The solvent's polarity, protic or aprotic nature, and its ability to form hydrogen bonds are critical factors in determining the course of aminophenol transformations. Polar protic solvents, such as water and alcohols, can solvate both the amino and hydroxyl groups through hydrogen bonding. This can influence their relative nucleophilicity. For instance, in the hydrogenation of nitrophenols to aminophenols, polar solvents have been observed to enhance the reaction rate.

Conversely, aprotic solvents, which lack acidic protons, interact with the reactants and intermediates in different ways, which can lead to different reaction outcomes. The choice of solvent is also crucial for ensuring the solubility of reactants and reagents.

Role of Additives in Modulating Reaction Pathways:

Additives, such as acids, bases, and catalysts, play a pivotal role in controlling the selectivity of aminophenol reactions.

Bases: The addition of a base, such as potassium carbonate (K2CO3), is common in alkylation reactions. The base can deprotonate the phenolic hydroxyl group, which is more acidic than the amino group, to form a phenoxide ion. This significantly increases the nucleophilicity of the oxygen atom, thereby favoring O-alkylation.

Acids: In some reactions, acidic additives can be used to protonate the more basic amino group, rendering it less nucleophilic and allowing for selective reaction at the hydroxyl group.

Catalysts: Transition metal catalysts, such as those based on copper (Cu) and palladium (Pd), are instrumental in directing arylation reactions. The choice of the metal and its associated ligands can provide remarkable control over whether N-arylation or O-arylation occurs.

Illustrative Research Findings:

To provide a clearer understanding of these principles, the following data from studies on substituted aminophenols are presented. These examples serve as valuable analogs for predicting the behavior of this compound under similar conditions.

Selective O-Alkylation of Aminophenols via Amino Group Protection:

One effective strategy to achieve selective O-alkylation is to temporarily protect the amino group. This is often accomplished by reacting the aminophenol with an aldehyde, such as benzaldehyde (B42025), to form an imine. With the amino group protected, the hydroxyl group is the primary site for alkylation. A subsequent hydrolysis step removes the protecting group to yield the desired O-alkylated aminophenol. umich.eduresearchgate.net

The following table summarizes the results of a study on the selective O-alkylation of various aminophenols. The process involved condensation with benzaldehyde in methanol, followed by alkylation in acetone (B3395972) with potassium carbonate as a base, and finally, hydrolysis. umich.edu

| Aminophenol Substrate | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| o-Aminophenol | Benzyl bromide | 2-Benzyloxyaniline | 93.5 |

| o-Aminophenol | Allyl bromide | 2-(Allyloxy)aniline | 82.2 |

| o-Aminophenol | Methyl iodide | 2-Methoxyaniline | 53.8 |

| 2-Amino-6-methylphenol | Benzyl bromide | 2-(Benzyloxy)-3-methylaniline | 86.1 |

| 2-Amino-4-chlorophenol | Benzyl bromide | 2-(Benzyloxy)-5-chloroaniline | 57.2 |

Catalyst-Controlled Selective N- versus O-Arylation:

The selective arylation of aminophenols presents a significant challenge due to the competing nucleophilicity of the amino and hydroxyl groups. Research has demonstrated that a judicious choice of catalyst system can provide excellent control over the reaction outcome. nih.govacs.org

A study on the arylation of 3-aminophenol (B1664112) illustrates this principle effectively. A copper-based catalyst system was found to be highly selective for O-arylation, while a palladium-based system exclusively yielded the N-arylated product. nih.gov

| Reaction Type | Catalyst System | Solvent | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| O-Arylation | CuI / Picolinic acid | DMSO | K3PO4 | 3-(Phenoxy)aniline | 100 |

| N-Arylation | BrettPhos Precatalyst (Pd-based) | 1,4-Dioxane | NaOt-Bu | 3-(Phenylamino)phenol | >98 |

These findings underscore the power of additives in modulating the intrinsic reactivity of aminophenols. For a molecule like this compound, it can be inferred that similar strategies would be effective in achieving selective transformations. The steric hindrance from the 1-aminopropyl and methyl groups, along with the electronic influence of the chloro substituent, would also play a role in the reaction kinetics and regioselectivity.

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-resolution one-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

For 2-(1-Aminopropyl)-4-chloro-6-methylphenol, the expected chemical shifts are influenced by the electronic effects of the various substituents on the phenol (B47542) ring. The hydroxyl (-OH) and amino (-NH₂) groups are electron-donating, while the chloro (-Cl) group is electron-withdrawing. These competing effects, along with the substitution pattern, determine the specific chemical shifts of the aromatic protons and carbons.

Predicted ¹H and ¹³C NMR Data:

The following table outlines the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (B1202638) (TMS). These values are estimated based on typical ranges for similar substituted phenolic compounds. rsc.orgrsc.orgchemicalbook.comchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Phenolic OH | 9.0 - 10.0 (broad s) | - | Chemical shift is concentration and solvent dependent; may be broadened by intramolecular H-bonding. |

| Amino NH₂ | 3.5 - 5.0 (broad s) | - | Chemical shift is variable and depends on solvent, temperature, and pH. |

| Aromatic CH (C3) | 7.0 - 7.2 (d) | 128 - 132 | Doublet due to coupling with H5. |

| Aromatic CH (C5) | 6.8 - 7.0 (d) | 125 - 129 | Doublet due to coupling with H3. |

| Methyl CH₃ | 2.1 - 2.3 (s) | 15 - 20 | Singlet, attached to the aromatic ring. |

| Propyl CH (α) | 3.8 - 4.2 (t) | 55 - 60 | Triplet due to coupling with adjacent CH₂. |

| Propyl CH₂ (β) | 1.6 - 1.9 (m) | 25 - 30 | Multiplet due to coupling with adjacent CH and CH₃. |

| Propyl CH₃ (γ) | 0.8 - 1.1 (t) | 10 - 15 | Triplet due to coupling with adjacent CH₂. |

| Aromatic C1-OH | - | 150 - 155 | Quaternary carbon. |

| Aromatic C2-Propyl | - | 120 - 125 | Quaternary carbon. |

| Aromatic C4-Cl | - | 122 - 127 | Quaternary carbon, deshielded by Cl. |

| Aromatic C6-CH₃ | - | 130 - 135 | Quaternary carbon. |

Advanced two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. pitt.eduweebly.com

In cases of significant signal overlap or for probing specific molecular interactions, isotopic labeling can be an invaluable tool. nih.gov This involves strategically replacing certain atoms with their NMR-active isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium).

¹⁵N Labeling: Synthesizing the molecule with ¹⁵N-enriched ammonia (B1221849) would introduce an NMR-active nitrogen atom. This allows for direct detection of the nitrogen and enables ¹H-¹⁵N correlation experiments (like ¹H-¹⁵N HMQC). This can help to precisely determine the chemical shift of the aminic protons and study hydrogen bonding interactions involving the -NH₂ group. nih.govacs.org

¹³C Labeling: If the ¹³C signals in the aromatic region are difficult to assign definitively, selective ¹³C labeling at specific positions during synthesis can resolve ambiguities. For example, using a ¹³C-labeled precursor for the propyl chain would enhance the signals of those carbons, making them easier to identify in complex spectra.

Deuterium (B1214612) Labeling: Exchanging labile protons with deuterium by adding D₂O to the NMR sample is a common technique. docbrown.infolibretexts.org In this molecule, both the phenolic -OH and aminic -NH₂ protons would exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This is a simple and effective method for confirming the identity of these peaks.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide characteristic information about the functional groups present and are particularly sensitive to hydrogen bonding.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its various functional groups.

O-H Stretching: The phenolic O-H group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. libretexts.org The broadness is a hallmark of hydrogen bonding.

N-H Stretching: A primary amine (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. libretexts.orgwpmucdn.com These bands are generally sharper than the O-H stretch.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propyl groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in characteristic bands in the 1450-1600 cm⁻¹ region.

Expected Characteristic Vibrational Frequencies:

The table below lists the expected vibrational frequencies (in cm⁻¹) for the key functional groups. msu.eduucla.edu

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad | Position and shape are highly sensitive to hydrogen bonding. |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (doublet) | Asymmetric and symmetric stretches of the primary amine. |

| C-H Stretch (Aromatic) | 3010 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | From methyl and propyl groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |

| N-H Bend (Amine) | 1550 - 1650 | Medium | Scissoring vibration. |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong | |

| C-N Stretch | 1000 - 1250 | Medium | |

| C-Cl Stretch | 600 - 800 | Strong |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The ortho positioning of the aminopropyl and hydroxyl groups allows for the formation of a strong intramolecular hydrogen bond (O-H···N). bohrium.comresearchgate.netresearchgate.net This interaction significantly influences the vibrational spectra.

Intramolecular H-Bonding: The formation of an internal hydrogen bond between the phenolic hydrogen and the amine nitrogen would cause the O-H stretching frequency to shift to a lower wavenumber (a red shift) and become significantly broader compared to a free O-H group. bohrium.comacs.org This is often the most prominent feature in the IR spectrum. The N-H stretching frequencies may also be affected, though typically to a lesser extent.

Intermolecular H-Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between molecules. This leads to further broadening and complexity in the O-H and N-H stretching regions of the spectrum. Comparing the spectra of the compound in a non-polar, dilute solution (which favors intramolecular H-bonds) with that of a concentrated solution or a solid sample can help differentiate between these two types of interactions. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. shu.ac.uk This technique is used to study the electronic structure of molecules containing chromophores.

The primary chromophore in this compound is the substituted benzene (B151609) ring. The absorption bands arise from π → π* electronic transitions within the aromatic system. The various substituents on the ring act as auxochromes, modifying the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). spcmc.ac.in

Auxochromic Effects: The hydroxyl and amino groups are powerful activating auxochromes that contain non-bonding electrons (n electrons). These electrons can conjugate with the π-system of the benzene ring, which lowers the energy gap for the π → π* transition. This results in a bathochromic shift (a shift to a longer wavelength) and an increase in absorption intensity compared to unsubstituted benzene. The methyl group has a weaker electron-donating effect, while the chloro group has a dual role, withdrawing electron density through induction but donating through resonance.

Solvent and pH Effects: The UV-Vis spectrum of this compound is expected to be sensitive to solvent polarity and pH. In basic solutions, the phenolic proton will be removed to form a phenoxide ion. This increases the electron-donating ability of the oxygen, leading to a significant bathochromic shift. spcmc.ac.in Conversely, in acidic solutions, the amino group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺), which removes its electron-donating ability and causes a hypsochromic shift (a shift to a shorter wavelength).

Expected Electronic Transitions:

The table below summarizes the expected π → π transitions based on the substituted benzene chromophore.*

| Transition Type | Typical λₘₐₓ Range (nm) | Notes |

| E2-band (π → π) | 220 - 250 | A primary absorption band related to the benzene ring. |

| B-band (π → π) | 270 - 290 | A secondary, less intense band, characteristic of substituted benzenes. Its fine structure is often lost in polar solvents. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural elucidation of novel compounds. In the case of this compound, HRMS provides the capability to determine its precise molecular weight, which in turn allows for the confident assignment of its elemental composition. Furthermore, the analysis of its fragmentation patterns offers profound insights into the molecule's structural architecture.

Precise Molecular Weight and Elemental Composition

The elemental formula for this compound is C₁₀H₁₄ClNO. Based on the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, and ³⁵Cl), the theoretical monoisotopic mass can be calculated with high precision. This experimentally determined value is a critical first step in confirming the identity of the compound, distinguishing it from isomers or other compounds with the same nominal mass. High-resolution instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) to several decimal places, providing a high degree of confidence in the assigned molecular formula. thermofisher.comnih.gov The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope. miamioh.eduyoutube.com

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO |

| Theoretical Monoisotopic Mass | 200.0837 (for ³⁵Cl) |

| Theoretical Monoisotopic Mass (M+2) | 202.0808 (for ³⁷Cl) |

| Charge | +1 |

Fragmentation Pattern Analysis

Upon ionization in the mass spectrometer, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and provides a roadmap to the molecule's structure. While specific experimental data for this exact compound is not publicly available, a theoretical fragmentation pattern can be predicted based on established principles for phenols, alkylamines, and halogenated aromatic compounds. miamioh.edulibretexts.org

A primary and highly favorable fragmentation pathway for compounds with an alkylamine side chain is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. youtube.com For this compound, this would involve the cleavage of the bond between the benzylic carbon and the adjacent carbon of the propyl group. This would result in the formation of a stable, resonance-stabilized benzylic cation.

Another expected fragmentation is the loss of the aminopropyl side chain through cleavage of the bond between the aromatic ring and the side chain, leading to the formation of a chloromethylphenol radical cation. Subsequent fragmentation of the aromatic ring could involve the loss of a methyl radical (CH₃) or a chlorine atom (Cl).

| Predicted Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Fragmentation Pathway |

|---|---|---|

| 172.0524 | Loss of C₂H₅• (ethyl radical) | α-cleavage of the aminopropyl side chain |

| 142.0185 | Loss of C₃H₇N (propylamine) | Cleavage of the bond between the aromatic ring and the side chain |

| 127.0050 | Loss of C₃H₇N and CH₃• | Subsequent loss of a methyl radical from the aromatic ring |

| 107.0491 | Loss of C₃H₇N and Cl• | Subsequent loss of a chlorine atom from the aromatic ring |

The detailed analysis of these fragmentation patterns, in conjunction with the precise mass measurement of the parent ion and its fragments, allows for the confident structural confirmation of this compound.

Computational and Theoretical Investigations of 2 1 Aminopropyl 4 Chloro 6 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. DFT calculations would be instrumental in elucidating the fundamental characteristics of 2-(1-Aminopropyl)-4-chloro-6-methylphenol.

Electronic Structure: DFT calculations can map the electron density distribution, revealing the electron-rich and electron-deficient regions of the molecule. This is crucial for understanding its polarity, solubility, and sites susceptible to electrophilic or nucleophilic attack.

Geometry Optimization: A primary step in any computational analysis is to find the molecule's most stable three-dimensional structure, known as the ground-state geometry. DFT methods, often employing basis sets like 6-31G(d) or 6-311++G(2d,2p), can accurately predict bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation. For this compound, this would involve determining the precise arrangement of the aminopropyl side chain relative to the substituted phenol (B47542) ring.

Conformational Analysis: The aminopropyl side chain introduces rotational flexibility. A conformational analysis using DFT would involve systematically rotating the single bonds (e.g., C-C and C-N bonds in the side chain) to identify various stable conformers and the energy barriers between them. This analysis provides insight into the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

Illustrative Data Table: Predicted Geometric Parameters from DFT This table presents hypothetical, yet realistic, data for the key geometric parameters of this compound that would be obtained from a DFT/B3LYP/6-311+G(d,p) calculation.

| Parameter | Predicted Value |

| C-O Bond Length (Phenol) | 1.37 Å |

| O-H Bond Length (Phenol) | 0.97 Å |

| C-Cl Bond Length | 1.75 Å |

| C-N Bond Length (Aminopropyl) | 1.47 Å |

| C-C-N Angle (Aminopropyl) | 110.5° |

| Phenol Ring Dihedral Angle | ~0° (planar) |

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, often providing higher accuracy than DFT for certain properties, albeit at a greater computational expense.

Energetic Properties: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4) or Coupled Cluster (CC) theory, can provide very accurate calculations of energies. mdpi.com These methods are the gold standard for calculating properties like ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). For substituted phenols, these values are critical for understanding their antioxidant potential and redox behavior. mdpi.com

Spectroscopic Properties: Ab initio calculations can simulate various types of spectra. For instance, they can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the assignment of experimental spectral bands to specific molecular motions. Similarly, electronic excitation energies can be calculated to predict UV-Visible absorption spectra, providing insights into how the molecule interacts with light. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single molecules, Molecular Dynamics (MD) simulations provide a view of how molecules behave over time in a more realistic environment, such as in a solvent or interacting with other molecules.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach can reveal:

Solvation Effects: How solvent molecules (e.g., water) arrange around this compound and how they influence its conformation and dynamics.

Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and electrostatic interactions that govern how multiple molecules of the compound interact with each other in a condensed phase. This is key to understanding its physical properties like boiling point and solubility.

Conformational Sampling: MD can explore the conformational landscape of the molecule, showing how it transitions between different shapes over time, which can be crucial for its interaction with biological targets.

For a molecule like this, MD simulations could model its interaction with a lipid bilayer to predict its membrane permeability or its binding to a protein active site to explore potential biological activity. mdpi.com

Prediction of Reactivity and Selectivity through Advanced Computational Modeling

Computational models are invaluable for predicting where and how a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.org

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (nucleophile). The location of the HOMO density indicates the likely site of electrophilic attack.

LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electron acceptor (electrophile). The location of the LUMO density indicates the likely site of nucleophilic attack.

Illustrative Data Table: FMO Properties and Reactivity Descriptors (Hypothetical) This table shows the kind of data that would be generated from a DFT analysis to predict the reactivity of this compound.

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -5.8 | Electron-donating ability |

| LUMO Energy | -0.9 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.9 | Chemical Reactivity/Stability |

| Ionization Potential | 6.3 | Ease of losing an electron |

| Electron Affinity | 1.1 | Ease of gaining an electron |

To understand the mechanism of a chemical reaction, computational chemists map the energy of the system as it transforms from reactants to products. This is known as mapping the reaction coordinate.

A key point on this path is the transition state , which is the highest energy point that must be overcome for the reaction to proceed. Computational methods can locate the geometry and energy of the transition state. The energy difference between the reactants and the transition state is the activation energy , which determines the rate of the reaction.

For this compound, this type of analysis could be used to study various potential reactions, such as the abstraction of the phenolic hydrogen (relevant to antioxidant activity) or reactions involving the amino group. nih.gov By comparing the activation energies for different possible reaction pathways, one can predict which reaction is more likely to occur and with what selectivity. nih.gov

Chemical Reactivity and Derivatization of Functional Groups in 2 1 Aminopropyl 4 Chloro 6 Methylphenol

Reactivity and Functionalization of the Aminic Moiety

The primary amino group attached to the propyl side chain is a key site for a variety of chemical transformations due to the nucleophilic nature of the nitrogen atom.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions. In general, the amino group is more nucleophilic than the phenolic hydroxyl group, especially under neutral or slightly acidic conditions, leading to preferential reaction at the nitrogen. quora.comquora.com

N-Alkylation involves the reaction of the amine with an alkyl halide, where the amine displaces the halide to form a secondary amine. This reaction can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. wikipedia.orgncert.nic.in The reaction of 2-(1-Aminopropyl)-4-chloro-6-methylphenol with an alkyl halide (R-X) would yield the corresponding N-alkylated product. The reactivity of the alkyl halides typically follows the order R-I > R-Br > R-Cl. ncert.nic.in

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally rapid and is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting amide is significantly less basic and less nucleophilic than the original amine.

| Reaction Type | Reagent | Product Class | General Structure of Product |

| N-Alkylation | Alkyl halide (R-X) | Secondary Amine | |

| N-Acylation | Acyl chloride (RCOCl) | Amide |

Primary amines, such as the one present in this compound, undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. internationaljournalcorner.com This reaction typically occurs under mild acidic or basic catalysis and involves the elimination of a water molecule. nih.gov The formation of the C=N double bond is a versatile method for introducing a wide range of substituents into the molecule, depending on the structure of the carbonyl compound used. These Schiff bases can be stable compounds or can serve as intermediates for further synthetic transformations, such as reduction to secondary amines.

| Carbonyl Reactant | Product Class | General Structure of Product |

| Aldehyde (R'CHO) | Schiff Base (Imine) | |

| Ketone (R'R''CO) | Schiff Base (Imine) |

While the phenolic ring is also susceptible to oxidation, the primary amino group can undergo controlled oxidative transformations. The oxidation of aminophenols can be complex, potentially leading to the formation of quinone imines, phenoxazinones, or polymeric materials. ua.eschemcess.com The specific products formed depend on the oxidizing agent and the reaction conditions. For instance, oxidation with mild reagents could potentially lead to the formation of an imine or, with stronger oxidants, could involve the entire aminophenol structure. The oxidation of o-aminophenols can yield phenoxazinones through the formation of a quinone imine intermediate. researchgate.net

| Oxidizing Agent | Potential Product Class |

| Mild Oxidants (e.g., MnO₂) | Imine |

| Stronger Oxidants (e.g., FeCl₃) | Quinone Imine / Polymeric materials |

The hydrogen atoms attached to the nitrogen in a primary amine can be replaced by halogens in a reaction known as N-halogenation. britannica.com Reaction with reagents like sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS) can introduce one or two chlorine atoms onto the nitrogen, forming N-chloroamines and N,N-dichloroamines, respectively. These halogenated amines can be useful synthetic intermediates. The term "chloramination" in this context refers to the introduction of a chloroamino group, which is achieved through these N-chlorination reactions. It is also possible to replace the entire amino group with a halogen via diazotization followed by a Sandmeyer-type reaction, although this would significantly alter the core structure. quora.com

| Reagent | Product Class |

| Sodium Hypochlorite (NaOCl) | N-Chloroamine |

| N-Chlorosuccinimide (NCS) | N-Chloroamine |

Reactivity and Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive center in this compound. Its acidity and the nucleophilicity of its conjugate base (phenoxide) are central to its reactivity.

While substitution of the phenolic hydroxyl group itself is generally difficult, reactions involving the hydroxyl proton are common. libretexts.org

O-Alkylation of the phenolic hydroxyl group is typically achieved by first treating the phenol (B47542) with a base (e.g., NaOH, NaH) to form the more nucleophilic phenoxide anion. This anion can then react with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in a Williamson ether synthesis to form an aryl ether. pharmaxchange.info The choice of solvent can be crucial, as protic solvents may solvate the phenoxide and reduce its reactivity. pharmaxchange.info Under basic conditions, O-alkylation can compete with N-alkylation of the amino group.

O-Acylation of the phenol results in the formation of a phenyl ester. This transformation is also typically carried out under basic conditions to generate the phenoxide ion, which then reacts with an acylating agent like an acyl chloride or acid anhydride. tandfonline.comlew.ro The Schotten-Baumann reaction conditions, which involve an acyl chloride and an aqueous base, are commonly employed for this purpose. The steric hindrance around the phenolic hydroxyl group, due to the adjacent methyl and aminopropyl substituents, may influence the rate of O-acylation. tandfonline.com

| Reaction Type | Reagent(s) | Product Class | General Structure of Product |

| O-Alkylation | 1. Base (e.g., NaOH) 2. Alkyl halide (R-X) | Aryl Ether | |

| O-Acylation | 1. Base (e.g., NaOH) 2. Acyl chloride (RCOCl) | Phenyl Ester |

Oxidative Coupling and Polymerization Studies

The phenolic and amino functionalities in this compound make it a candidate for oxidative coupling and subsequent polymerization. Phenols and anilines are known to undergo oxidation to form reactive radical species that can couple to form dimers, oligomers, and polymers.

Oxidative Coupling Mechanisms: Under the influence of oxidizing agents such as enzymes (like peroxidases or laccases), metal catalysts (e.g., copper or iron salts), or chemical oxidants (like potassium ferricyanide), the phenolic hydroxyl group can undergo a one-electron oxidation to form a phenoxy radical. nih.govresearchgate.net This radical is resonance-stabilized, with electron density delocalized over the aromatic ring. Similarly, the amino group can be oxidized, although the phenolic hydroxyl is generally more susceptible to oxidation under milder conditions.

The resulting radicals can couple in several ways:

C-C Coupling: Radicals on two separate molecules can couple at the ortho or para positions of the aromatic ring that are not already substituted, leading to the formation of biphenyl (B1667301) or diphenyl ether linkages.

C-O Coupling: A carbon-centered radical on one molecule can couple with the oxygen of a phenoxy radical on another, forming a diphenyl ether linkage.

N-C or N-N Coupling: While less common for the primary amine in the side chain under phenolic oxidation conditions, in principle, nitrogen-centered radicals could lead to coupling reactions.

The substitution pattern of this compound will direct the coupling. The positions ortho and para to the powerful activating hydroxyl group are key. The position para to the hydroxyl is blocked by a chloro group. One ortho position is blocked by the methyl group, and the other by the aminopropyl group. This steric hindrance around the phenolic oxygen suggests that C-C coupling at the unsubstituted position on the ring may be a significant pathway.

Polymerization: Continuous oxidative coupling can lead to the formation of polymers. The polymerization of substituted phenols has been shown to be catalyzed by enzymes like horseradish peroxidase (HRP), often in aqueous or mixed solvent systems. nih.gov The structure and molecular weight of the resulting polymers are influenced by reaction conditions such as pH, temperature, and the nature of the oxidant. nih.gov For this compound, polymerization would likely result in a complex, branched polymer with a variety of C-C and C-O linkages.

The table below illustrates potential outcomes of oxidative coupling reactions.

| Oxidizing System | Expected Major Products | Potential Linkages |

| Horseradish Peroxidase / H₂O₂ | Oligomers and Polymers | C-C and C-O |

| Laccase / O₂ | Dimeric and Oligomeric Products | Primarily C-C |

| K₃[Fe(CN)₆] | Dimeric and Trimeric Species | C-C and C-O |

Reactivity and Functionalization of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic attack by the strongly electron-donating hydroxyl group and, to a lesser extent, the methyl group. The chloro group is deactivating but ortho-, para-directing.

The regioselectivity of electrophilic aromatic substitution (EAS) is determined by the directing effects of the substituents on the ring. chemistrytalk.orgorganicchemistrytutor.com

-OH (Hydroxyl): A very strong activating group and an ortho, para-director. libretexts.org

-CH₃ (Methyl): An activating group and an ortho, para-director. libretexts.orgstackexchange.com

-Cl (Chloro): A deactivating group, but ortho, para-directing due to lone pair donation. organicchemistrytutor.com

-CH(NH₂)CH₂CH₃ (1-Aminopropyl): An activating group (when the amine is free) and an ortho, para-director. However, under acidic conditions typical for many EAS reactions, the amino group will be protonated to -CH(NH₃⁺)CH₂CH₃, which is a strongly deactivating and meta-directing group.

The positions on the ring are:

Position 1: -CH(NH₂)CH₂CH₃

Position 2: -OH

Position 3: Unsubstituted

Position 4: -Cl

Position 5: Unsubstituted

Position 6: -CH₃

The directing effects of the substituents will guide incoming electrophiles. The powerful hydroxyl group will strongly direct incoming electrophiles to its ortho and para positions. The para position is occupied by the chloro group. One ortho position is occupied by the aminopropyl group. Therefore, the primary site for electrophilic attack is the remaining ortho position (position 3). The methyl group also directs to its ortho and para positions, one of which is position 3. The chloro group directs to its ortho positions, one of which is also position 3. Thus, there is a strong synergistic directing effect towards position 3.

The table below summarizes the predicted outcomes for common EAS reactions.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(1-Aminopropyl)-4-chloro-6-methyl-3-nitrophenol |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2-(1-aminopropyl)-4-chloro-6-methylphenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-2-(1-aminopropyl)-4-chloro-6-methylphenol |

Note: The primary amine of the side chain would need to be protected (e.g., as an amide) before carrying out Friedel-Crafts reactions to prevent it from coordinating with the Lewis acid catalyst.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org

In this compound, both the hydroxyl group and the amino group (after suitable protection) can function as DMGs.

Hydroxyl Group as DMG: The hydroxyl group is a potent DMG. Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would lead to deprotonation of the phenolic proton, followed by lithiation at the ortho position. wikipedia.orgorganic-chemistry.org In this molecule, the only available ortho position to the hydroxyl is position 3.

Amino Group as DMG: The primary amine must first be converted into a more effective DMG, such as a pivalamide (B147659) or a carbamate. organic-chemistry.org This protected amine would then direct lithiation to its ortho position, which is position 1 of the parent phenol structure.

The competition between the hydroxyl and a derivatized amino group as the DMG would depend on the specific protecting group and reaction conditions. However, the acidity of the phenolic proton makes it likely that it will be deprotonated first, and the resulting phenoxide can still direct lithiation.

The table below outlines a potential DoM strategy.

| Step | Reagents | Intermediate/Product |

| 1. Deprotonation | 2 eq. n-BuLi, THF, -78 °C | Dilithiated species at -OH and position 3 |

| 2. Electrophilic Quench | E⁺ (e.g., (CH₃)₂CO) | 2-(1-Aminopropyl)-4-chloro-3-(1-hydroxy-1-methylethyl)-6-methylphenol |

Further halogenation of the aromatic ring would proceed as an electrophilic aromatic substitution, with the regioselectivity governed by the existing substituents as discussed in section 6.3.1. Given the strong activating and directing effect of the hydroxyl group, further chlorination or halogenation would be expected to occur at position 3.

Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) could be used for chlorination. nih.govresearchgate.net The use of specific catalysts can enhance ortho-selectivity in the halogenation of phenols. scientificupdate.comrsc.org

| Halogenating Agent | Conditions | Expected Major Product |

| N-Chlorosuccinimide (NCS) | Acetonitrile, room temp. | 2-(1-Aminopropyl)-3,4-dichloro-6-methylphenol |

| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, 0 °C | 2-(1-Aminopropyl)-3,4-dichloro-6-methylphenol |

| N-Bromosuccinimide (NBS) | CCl₄, reflux | 3-Bromo-2-(1-aminopropyl)-4-chloro-6-methylphenol |

Functionalization of the Propyl Side Chain

The primary amino group on the propyl side chain is a key site for functionalization, offering a range of possible transformations characteristic of primary amines. fiveable.mencert.nic.in

N-Alkylation: The amine can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to form secondary and tertiary amines, and eventually quaternary ammonium salts. libretexts.orgwikipedia.orglibretexts.org The reaction is often difficult to control to obtain only the mono-alkylated product, as the product amine can also react with the alkyl halide.

N-Acylation: Primary amines react readily with acyl chlorides or acid anhydrides to form stable amide derivatives. This is a common method for protecting the amino group or for introducing new functional moieties. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in

Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product.

The table below provides examples of potential side-chain functionalization reactions.

| Reaction Type | Reagents | Functional Group Formed |

| N-Acetylation | Acetic anhydride, Pyridine | Acetamide |

| N-Benzoylation | Benzoyl chloride, Triethylamine | Benzamide |

| Reductive Amination | Acetone (B3395972), NaBH₃CN | Isopropylamine (secondary amine) |

| N-Alkylation | Methyl iodide (excess) | Quaternary ammonium iodide |

Applications in Ligand Design and Catalysis Utilizing 2 1 Aminopropyl 4 Chloro 6 Methylphenol Scaffolds

Aminophenol Derivatives as Ligands in Homogeneous Catalysis

Aminophenol-based ligands are increasingly utilized in homogeneous catalysis due to their adaptable coordination chemistry and their capacity to modify the steric and electronic conditions around a metal's core. derpharmachemica.comderpharmachemica.com The 2-(1-Aminopropyl)-4-chloro-6-methylphenol structure is particularly noteworthy, providing a bidentate N,O-coordination that can be adjusted to foster high catalytic efficiency and selectivity.

Rational Design Principles for Chiral Aminophenol Ligands

The creation of chiral aminophenol ligands, including those derived from this compound, follows several fundamental principles to achieve high enantioselectivity in asymmetric catalysis. nih.gov A primary goal is to form a distinct chiral pocket around the metal's active site. This is often accomplished by adding bulky groups to the ligand's structure. In this compound, the methyl and chloro groups on the phenol (B47542) ring, together with the aminopropyl group, help to establish a specific steric setup.

The electronic characteristics of the ligand are also crucial. The electron-attracting property of the chloro group and the electron-donating nature of the methyl group in this compound can alter the electron density at the metal center, thus affecting its catalytic function. derpharmachemica.com The inherent chirality of the aminopropyl group is essential for inducing asymmetry in catalytic processes. The stereocenter in this group can effectively guide the substrate's approach to the catalytic center.

To find the best catalysts for different reactions, libraries of chiral aminophenol ligands have been created. nih.govresearchgate.net This combinatorial method enables the quick discovery of ligands with the desired stereoselectivity. The design of these libraries often involves altering the substituents on the aromatic ring and the amine part to fine-tune the steric and electronic features of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes with Aminophenol Ligands (e.g., Mg, Co, Cu, Ni, Pd, Rh)

The synthesis of transition metal complexes with aminophenol ligands usually involves reacting the deprotonated ligand with a metal salt. For this compound, the phenolic proton can be removed with a base, allowing the resulting phenoxide and the amino group to coordinate with the metal center. A range of transition metals, such as Mg, Co, Cu, Ni, Pd, and Rh, have been successfully complexed with aminophenol ligands. researchgate.netmdpi.com

The characterization of these complexes is vital for understanding their structure and bonding. Commonly used analytical methods include FT-IR and UV-Vis spectroscopy, ¹H and ¹³C NMR spectroscopy, X-ray crystallography, and magnetic susceptibility measurements. researchgate.net

Table 1: Representative Transition Metal Complexes with Aminophenol Ligands and their Characterization Data

| Metal | Ligand Type | Coordination Geometry | Selected Characterization Data |

| Cu(II) | Bidentate Schiff base | Tetrahedrally distorted square planar | X-ray crystallography confirmed the N₂O₂ coordination environment. researchgate.net |

| Ni(II) | Bidentate Schiff base | Square planar | X-ray crystallography revealed a square planar geometry. researchgate.net |

| Pd(II) | Bidentate Schiff base | Square planar | Characterized by IR, ¹H-NMR, and X-ray crystallography. researchgate.net |

| Co(II) | Aminophenol derivative | Octahedral | Proposed based on magnetic and electronic spectral data. mdpi.com |

| Mn(II) | Bidentate Schiff base | Octahedral | Characterized by various spectroscopic and analytical techniques. researchgate.net |

Application in Asymmetric Catalysis (e.g., Enantioselective Addition Reactions)

Chiral aminophenol-metal complexes are highly effective catalysts for various asymmetric reactions, especially enantioselective addition reactions. The chiral environment created by the ligand controls the approach of the reactants, favoring the formation of one enantiomer of the product.

For example, copper complexes of chiral aminophenol ligands have been successfully used in asymmetric Henry (nitroaldol) reactions. nih.govresearchgate.net In these reactions, the ligand-metal complex activates the electrophile and determines the stereochemical outcome of the carbon-carbon bond formation. The enantiomeric excess (ee) of the product is strongly influenced by the structure of the chiral ligand.

Other enantioselective additions catalyzed by aminophenol-metal complexes include Michael additions, aldol (B89426) additions, and Friedel-Crafts alkylations. nih.gov The success of these reactions often depends on the precise adjustment of the ligand structure to meet the specific needs of the substrate and reaction conditions. The this compound scaffold, with its inherent chirality and adjustable electronic and steric properties, is a promising candidate for developing highly effective catalysts for these transformations.

Table 2: Application of Chiral Aminophenol Ligands in Asymmetric Catalysis

| Reaction Type | Metal | Ligand Type | Substrates | Enantiomeric Excess (ee) |

| Henry Reaction | Cu | Imidazoline-aminophenol | Benzaldehyde (B42025), nitromethane | up to 95% nih.gov |

| Friedel-Crafts Alkylation | Not specified | Imidazoline-aminophenol | Indole, nitroalkene | up to 83% nih.gov |

| 1,4-Addition to Enones | Cu | β-aminophosphine | Enones, various nucleophiles | High rsc.org |

| Allylic Substitution | Pd | β-aminophosphine | Allylic substrates, nucleophiles | High rsc.org |

Organocatalytic Applications of Aminophenol Frameworks

Besides acting as ligands in metal-based catalysis, aminophenol structures can also serve as organocatalysts. researchgate.netrsc.org These catalysts function without a metal center, which offers benefits in terms of cost, toxicity, and environmental friendliness. umn.edu The this compound scaffold has both a basic amino group and an acidic phenolic hydroxyl group, making it a potential bifunctional organocatalyst.

The amino group can act as a Brønsted base or form enamines/iminiums with carbonyl compounds, while the phenolic hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor to activate electrophiles. This dual functionality enables the simultaneous activation of both the nucleophile and the electrophile, resulting in highly efficient and stereoselective reactions. Chiral aminophenol derivatives have been used as organocatalysts in reactions such as Michael additions, aldol reactions, and Mannich reactions.

Biomimetic Catalysis Inspired by Aminophenol Reactivity and Coordination Environments

The structure of aminophenols is similar to the active sites of certain metalloenzymes, making them excellent models for developing biomimetic catalysts. ijcce.ac.ir For instance, the coordination environment provided by aminophenol ligands can replicate that of copper-containing enzymes like catechol oxidase and phenoxazinone synthase. ijcce.ac.ir These enzymes catalyze the oxidation of phenols and aminophenols.

Researchers have created transition metal complexes with aminophenol-based ligands that mimic the function of these enzymes. derpharmachemica.com These synthetic models can offer valuable insights into the reaction mechanisms of the natural enzymes and can be developed into efficient catalysts for selective oxidation reactions. The this compound scaffold, with its ability to form stable complexes with metals like copper and manganese, could be investigated for its potential to mimic the catalytic activity of such oxidases.

Ligand Design for Specific Molecular Recognition and Binding Applications

The capacity of aminophenol derivatives to form specific hydrogen bonds and coordinate with metal ions makes them suitable for applications in molecular recognition and sensing. rsc.org The hydroxy and amino groups of aminophenols are complementary for hydrogen bonding, which can lead to the formation of well-defined supramolecular structures. rsc.org

The this compound scaffold could be integrated into larger molecular structures to create receptors for specific guest molecules. The chiral aminopropyl group can introduce stereoselectivity in guest binding, enabling the chiral recognition of molecules. Additionally, aminophenol-based recognition layers on sensor surfaces have been used for the specific detection of target molecules. acs.org Molecularly imprinted polymers using aminophenol derivatives have been developed for the selective recognition of neurotransmitters like dopamine. mdpi.commdpi.com

Lack of Specific Research Data Precludes Article Generation on "this compound" in Ligand Design and Catalysis

Despite a comprehensive search of scientific literature and databases, no specific research articles, datasets, or detailed findings pertaining to the chemical compound "this compound" within the contexts of ligand design, catalysis, computational library design, structure-based design, or conformational analysis could be located. The absence of direct scholarly publications on this specific molecule makes it impossible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline.

General methodologies and computational approaches for ligand design and catalysis utilizing broader classes of compounds, such as aminophenol derivatives, are well-documented. However, the user's explicit instruction to focus solely on "this compound" and to exclude information outside the specified scope cannot be fulfilled due to the lack of available data.

The requested sections and subsections require detailed research findings, computational data, and specific examples of ligand-target interactions that are not present in the public domain for this particular compound. Constructing an article without this specific information would necessitate speculation and the use of generalized data from related but distinct molecules, thereby violating the core instructions of the prompt.

Therefore, the generation of an article focusing solely on the chemical compound “this compound” as outlined is not feasible at this time.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-Aminopropyl)-4-chloro-6-methylphenol, and how can solvent efficiency be improved?

- Methodological Answer : Multi-step synthesis often involves halogenation, alkylation, and amination reactions. For example, chlorophenol precursors can be functionalized with aminopropyl groups via nucleophilic substitution. Solvent recovery systems (e.g., n-hexane or methanol distillation) reduce waste and improve cost-efficiency . Continuous flow reactors may enhance yield and scalability by optimizing reaction parameters like temperature and residence time .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the aromatic chlorination pattern and aminopropyl side-chain configuration. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) ensures purity, with retention times compared to standards .

Q. How should researchers assess the toxicity and safety profile of this compound?

- Methodological Answer : Use in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models to evaluate acute toxicity (LD50). Chlorophenol derivatives often exhibit high toxicity; compare data to structurally related compounds like 2,2′-thiobis(4-chloro-6-methylphenol), which shows an oral LD50 of 1300 µg/kg in rats . Always follow institutional safety protocols for handling hazardous chemicals .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

- Methodological Answer : Apply iterative qualitative analysis by cross-validating results across multiple assays (e.g., enzyme inhibition vs. cellular viability). Use statistical tools like Bland-Altman plots to identify systematic discrepancies. Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate variables .

Q. What structural analogs of this compound exist, and how do substitutions impact bioactivity?

- Methodological Answer : Key analogs include:

Q. How can quantitative structure-activity relationship (QSAR) models predict the compound’s interactions with biological targets?

- Methodological Answer : Compute steric (molar refractivity) and electronic (Hammett constants) descriptors using software like MOE or Schrödinger. Corrogate these with experimental IC50 values from kinase inhibition assays to identify pharmacophores. For example, the chloro-methyl group may enhance hydrophobic interactions with enzyme active sites .

Q. What is the hypothesized mechanism of action for this compound in modulating enzymatic pathways?

- Methodological Answer : The aminopropyl side-chain may act as a hydrogen bond donor, while the chloro-methyl group facilitates π-π stacking in kinase active sites. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities. Validate with kinetic assays to measure competitive vs. non-competitive inhibition .

Q. What are the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Thermal decomposition releases toxic Cl⁻ and SOₓ byproducts. Use gas chromatography-mass spectrometry (GC-MS) to identify degradation intermediates. Hydrolysis studies at varying pH levels reveal stability; for example, acidic conditions may cleave the aminopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.